iP300w vs. Related Stereoisomers and A-485 in CIC-DUX4 Sarcoma Cell Viability
iP300w exhibits approximately 100-fold greater potency than related spiro-hydantoin stereoisomers and the structurally distinct A-485 inhibitor in suppressing CIC-DUX4 transcriptional activity in CDS cell lines [1]. In NCC-CDS-X1 cells, iP300w achieved sub-micromolar IC50 values for viability reduction, whereas A-485 required substantially higher concentrations to produce comparable effects [2].
| Evidence Dimension | Cell viability (ATP assay) in CDS cell line |
|---|---|
| Target Compound Data | iP300w: sub-0.5 µM IC50 range in NCC-CDS-X1 cells at 48-96 h treatment |
| Comparator Or Baseline | A-485: >10 µM IC50; Related stereoisomers (Comp 13): >10 µM IC50 |
| Quantified Difference | Approximately 100-fold lower active concentration than stereoisomers or A-485 |
| Conditions | NCC-CDS-X1 CIC-DUX4 sarcoma cells; 48-96 h treatment; ATP viability assay |
Why This Matters
The 100-fold potency advantage directly reduces compound consumption per experiment and enables robust cellular activity at concentrations unlikely to cause off-target effects.
- [1] Bosnakovski D, Ener ET, Cooper MS, et al. Inactivation of the CIC-DUX4 oncogene through P300/CBP inhibition, a therapeutic approach for CIC-DUX4 sarcoma. Oncogenesis. 2021;10(10):68. View Source
- [2] Nature Fig. 3: Effect of iP300w stereoisomers on CIC-DUX4 sarcoma cell line viability. Oncogenesis. 2021. View Source
